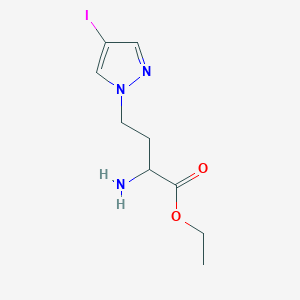![molecular formula C6H12ClNS B13633860 3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
3-Thia-6-azabicyclo[3.2.1]octanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-thia-6-azabicyclo[321]octane hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic scaffold through a series of chemical reactions. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a core structure for various derivatives . The synthetic route may involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for 3-thia-6-azabicyclo[3.2.1]octane hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and reagents to facilitate the efficient production of the compound.
化学反応の分析
Types of Reactions
3-thia-6-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3-thia-6-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique structure.
作用機序
The mechanism of action of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfur atom present in 3-thia-6-azabicyclo[3.2.1]octane hydrochloride.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound contains an oxygen atom instead of sulfur and is used in similar applications.
Uniqueness
3-thia-6-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.
特性
分子式 |
C6H12ClNS |
|---|---|
分子量 |
165.69 g/mol |
IUPAC名 |
3-thia-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C6H11NS.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H |
InChIキー |
YGZODFVJEKRPLM-UHFFFAOYSA-N |
正規SMILES |
C1C2CNC1CSC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


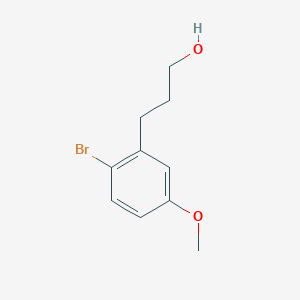
![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
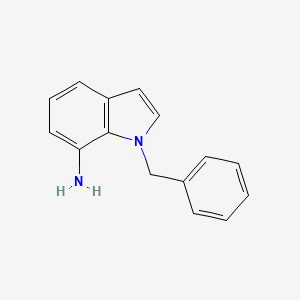

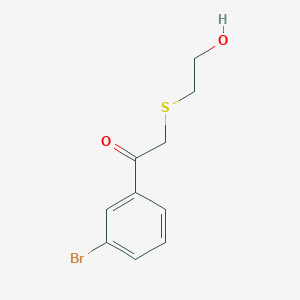

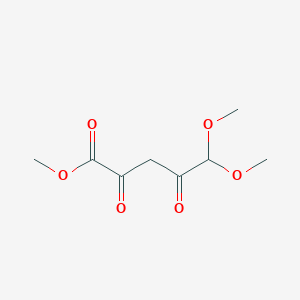


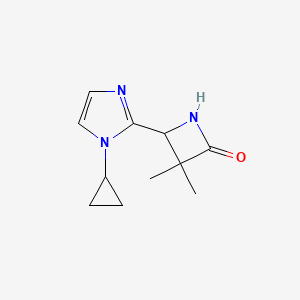
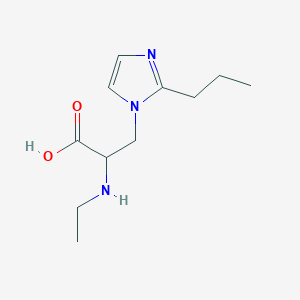

![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)
